7-Ethoxyquinolin-4-ol
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Overview
Description
7-Ethoxyquinolin-4-ol is a heterocyclic aromatic organic compound belonging to the quinoline family. It is characterized by the presence of an ethoxy group at the 7th position and a hydroxyl group at the 4th position on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyquinolin-4-ol typically involves the ethoxylation of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Ethoxyquinolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, it can disrupt the signaling processes that lead to cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
6-Ethoxyquinolin-4-ol: Similar structure but with the ethoxy group at the 6th position.
Quinolin-4-ol: Lacks the ethoxy group, making it less hydrophobic.
7-Methoxyquinolin-4-ol: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness: 7-Ethoxyquinolin-4-ol is unique due to the specific positioning of the ethoxy group, which influences its chemical reactivity and biological activity. This positioning can enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-8-3-4-9-10(7-8)12-6-5-11(9)13/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
HEUAYWIJLSIHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C=CN2 |
Origin of Product |
United States |
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